5-Nitropyrimidine-2,4-diamine Derivative Outperforms Fluorouracil by 3-Fold in HepG2 Antiproliferative Assays
A derivative of 5-nitropyrimidine-2,4-diamine (compound 7w) exhibited significantly superior antiproliferative activity against the HepG2 human hepatocellular carcinoma cell line compared to the commercial anticancer drug fluorouracil. This differentiation is critical for prioritizing this scaffold in cancer drug discovery programs [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | IC50 = 10.37 μM (for derivative 7w of 5-nitropyrimidine-2,4-diamine) |
| Comparator Or Baseline | Fluorouracil (5-FU), a standard-of-care chemotherapeutic agent. The exact IC50 value for 5-FU in this specific assay is not reported, but the improvement is quantified. |
| Quantified Difference | Three-fold improvement (i.e., the IC50 of 7w is 3x lower, indicating 3x higher potency) compared with fluorouracil |
| Conditions | In vitro antiproliferative assay using the HepG2 human hepatocellular carcinoma cell line. The assay was performed as part of a broader evaluation against four human cancer cell lines (MDA-MB-231, A549, HepG2, and MCF-7). |
Why This Matters
This data provides a clear, quantitative benchmark for superior activity over an established clinical agent, directly justifying the selection of this scaffold for oncology-focused R&D.
- [1] Zhao, P.-L., Li, Y.-H., Yang, H.-K., Chen, P., Zhang, B., Sun, Q., Li, Q., & You, W.-W. (2016). Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. European Journal of Medicinal Chemistry, 118, 161-169. DOI: 10.1016/j.ejmech.2016.04.038. View Source
